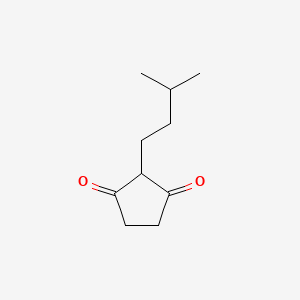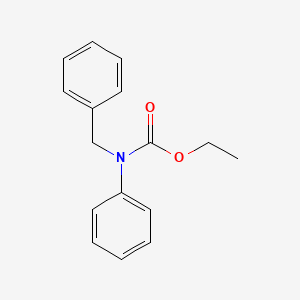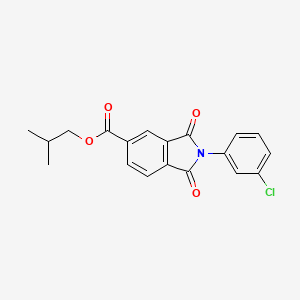
Piperidinium 5-AC-4-(2-chlorophenyl)-3-cyano-6-ME-1,4-dihydro-2-pyridinylsulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperidinium 5-AC-4-(2-chlorophenyl)-3-cyano-6-ME-1,4-dihydro-2-pyridinylsulfide is a complex organic compound that belongs to the class of piperidinium salts. These compounds are known for their diverse applications in medicinal chemistry, organic synthesis, and industrial processes. The unique structure of this compound, featuring a piperidinium core with various functional groups, makes it a subject of interest for researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Piperidinium 5-AC-4-(2-chlorophenyl)-3-cyano-6-ME-1,4-dihydro-2-pyridinylsulfide typically involves multi-step organic reactions. The process may start with the preparation of the piperidinium core, followed by the introduction of the 2-chlorophenyl, cyano, and other functional groups. Common reagents used in these reactions include halogenating agents, nitriles, and sulfur-containing compounds. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. Safety measures are also implemented to handle hazardous reagents and by-products.
化学反応の分析
Types of Reactions
Piperidinium 5-AC-4-(2-chlorophenyl)-3-cyano-6-ME-1,4-dihydro-2-pyridinylsulfide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the piperidinium core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, with factors such as temperature, solvent, and pH playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学的研究の応用
Piperidinium 5-AC-4-(2-chlorophenyl)-3-cyano-6-ME-1,4-dihydro-2-pyridinylsulfide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Piperidinium 5-AC-4-(2-chlorophenyl)-3-cyano-6-ME-1,4-dihydro-2-pyridinylsulfide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
Piperidinium salts: Other piperidinium salts with different functional groups.
Phenyl-substituted compounds: Compounds with phenyl groups attached to various cores.
Cyano-containing compounds: Organic molecules with cyano groups.
Uniqueness
Piperidinium 5-AC-4-(2-chlorophenyl)-3-cyano-6-ME-1,4-dihydro-2-pyridinylsulfide is unique due to its specific combination of functional groups and structural features
Conclusion
This compound is a compound of significant interest in various fields of research and industry. Its complex structure and diverse reactivity make it a valuable subject for further study and application.
特性
分子式 |
C20H24ClN3OS |
|---|---|
分子量 |
389.9 g/mol |
IUPAC名 |
5-acetyl-4-(2-chlorophenyl)-6-methyl-2-sulfanyl-1,4-dihydropyridine-3-carbonitrile;piperidine |
InChI |
InChI=1S/C15H13ClN2OS.C5H11N/c1-8-13(9(2)19)14(11(7-17)15(20)18-8)10-5-3-4-6-12(10)16;1-2-4-6-5-3-1/h3-6,14,18,20H,1-2H3;6H,1-5H2 |
InChIキー |
MCJLMZLDKSHBTL-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(C(=C(N1)S)C#N)C2=CC=CC=C2Cl)C(=O)C.C1CCNCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Chloro-2-[2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol](/img/structure/B11996325.png)
![5-(2,4-dichlorophenyl)-4-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11996331.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11996342.png)

![methyl (2E)-2-(4-chlorobenzylidene)-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11996356.png)
![Methyl (2Z)-2-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11996362.png)


![8-(benzylsulfanyl)-7-[3-(4-ethylphenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11996376.png)
![N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11996378.png)

![2-[(3,5-Dinitrothiophen-2-yl)amino]-4-methylpentanoic acid](/img/structure/B11996382.png)
![8-[(4-chlorobenzyl)sulfanyl]-3-methyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11996393.png)
